

Spectroscopic Profile of Boc-N-methyl-D-Valine: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

	(<i>R</i>)-2-((tert-Butoxycarbonyl) (methyl)amino)-3-methylbutanoic acid
Compound Name:	
Cat. No.:	B558478

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for Boc-N-methyl-D-Valine, a protected amino acid derivative crucial in peptide synthesis and pharmaceutical development. This document details its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, alongside the experimental protocols for these analytical techniques.

Core Spectroscopic Data

The following sections present the available spectroscopic data for Boc-N-methyl-D-Valine. It is important to note that while ^1H and ^{13}C NMR data for the closely related enantiomer, Boc-N-methyl-L-Valine, are presented and are spectrally identical to the D-isomer, the IR and Mass Spectrometry data provided are for the non-N-methylated analogue, Boc-D-Valine, due to the limited availability of specific data for the N-methylated compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the structure of organic molecules. The ^1H and ^{13}C NMR data provide detailed information about the hydrogen and carbon framework of Boc-N-methyl-D-Valine, respectively.

¹H NMR Data (Boc-N-methyl-L-Valine)

Chemical Shift (ppm)	Multiplicity	Integration	Assignment
~4.1	d	1H	α -CH
~2.8	s	3H	N-CH ₃
~2.2	m	1H	β -CH
~1.4	s	9H	Boc (t-butyl)
~0.9	d	6H	γ -CH ₃

¹³C NMR Data (Boc-N-methyl-L-Valine)

Chemical Shift (ppm)	Assignment
~176	C=O (acid)
~156	C=O (Boc)
~80	C (Boc quaternary)
~65	α -C
~31	N-CH ₃
~30	β -C
~28	CH ₃ (Boc)
~19	γ -CH ₃

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule. The following data is for Boc-D-Valine. The N-methylation in Boc-N-methyl-D-Valine would primarily affect the N-H stretching region.

Characteristic IR Absorptions (Boc-D-Valine)

Wavenumber (cm ⁻¹)	Intensity	Assignment
3300-2500	Broad	O-H stretch (carboxylic acid)
~3370	Medium	N-H stretch (urethane)
~2970	Strong	C-H stretch (aliphatic)
~1710	Strong	C=O stretch (carboxylic acid)
~1690	Strong	C=O stretch (urethane)
~1520	Medium	N-H bend
~1160	Strong	C-O stretch

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. The data below is for Boc-D-Valine. The molecular weight of Boc-N-methyl-D-Valine is 231.29 g/mol .

Mass Spectrometry Data (Boc-D-Valine)

m/z	Interpretation
218.1387	[M+H] ⁺ (protonated molecule)
162.1	[M - C ₄ H ₈ +H] ⁺ (loss of isobutylene from Boc)
118.1	[M - Boc+H] ⁺ (loss of Boc group)
72.1	[C ₄ H ₁₀ N] ⁺

Experimental Protocols

Detailed methodologies for the acquisition of the spectroscopic data are outlined below. These protocols are generalized and may require optimization based on the specific instrumentation used.

NMR Spectroscopy Protocol

- Sample Preparation: Dissolve approximately 5-10 mg of Boc-N-methyl-D-Valine in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). Ensure the sample is fully dissolved.
- Instrument Setup:
 - Use a standard 5 mm NMR tube.
 - Tune and shim the spectrometer to the appropriate nucleus (¹H or ¹³C).
 - Set the acquisition parameters, including the number of scans, pulse width, and relaxation delay. For ¹³C NMR, a greater number of scans is typically required.
- Data Acquisition: Acquire the spectrum at a constant temperature, typically 25°C.
- Data Processing:
 - Apply Fourier transformation to the raw data.
 - Phase and baseline correct the spectrum.
 - Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS).
 - Integrate the peaks in the ¹H NMR spectrum.

IR Spectroscopy Protocol

- Sample Preparation:
 - KBr Pellet Method: Mix a small amount of the solid sample with dry potassium bromide (KBr). Grind the mixture to a fine powder and press it into a thin, transparent pellet using a hydraulic press.
 - Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto the ATR crystal.
- Background Spectrum: Record a background spectrum of the empty sample compartment (or the clean ATR crystal).

- Sample Spectrum: Place the prepared sample in the spectrometer and acquire the IR spectrum.
- Data Processing: The instrument software will automatically subtract the background spectrum from the sample spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry Protocol

- Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent, such as methanol or acetonitrile.
- Ionization: Introduce the sample into the mass spectrometer using an appropriate ionization technique. Electrospray ionization (ESI) is a common method for this type of molecule.
- Mass Analysis:
 - Acquire a full scan mass spectrum to determine the molecular weight of the compound.
 - To obtain fragmentation information, perform tandem mass spectrometry (MS/MS). Select the parent ion of interest and subject it to collision-induced dissociation (CID) to generate fragment ions.
- Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion and characteristic fragment ions.

Visualized Experimental Workflows

The following diagrams illustrate the general workflows for the spectroscopic techniques described.

[Click to download full resolution via product page](#)

Caption: Workflow for NMR Spectroscopy.

[Click to download full resolution via product page](#)

Caption: Workflow for IR Spectroscopy.

[Click to download full resolution via product page](#)

Caption: Workflow for Mass Spectrometry.

- To cite this document: BenchChem. [Spectroscopic Profile of Boc-N-methyl-D-Valine: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b558478#spectroscopic-data-for-boc-n-methyl-d-valine-nmr-ir-mass-spec\]](https://www.benchchem.com/product/b558478#spectroscopic-data-for-boc-n-methyl-d-valine-nmr-ir-mass-spec)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com